molecular formula C24H18FN3O5 B3006958 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1105237-76-0

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No.: B3006958
CAS No.: 1105237-76-0
M. Wt: 447.422
InChI Key: KTEGSCCJBZOBOU-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN3O5 and its molecular weight is 447.422. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The compound has been synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole derivatives and quinazoline frameworks. The synthesis typically involves the reaction of specific precursors under controlled conditions to yield the target compound in moderate to high yields .

Anticancer Activity

The biological activity of the compound has been primarily evaluated in vitro against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
  • IC50 Values : Preliminary studies indicate significant anticancer activity with IC50 values comparable to or better than standard chemotherapeutic agents like doxorubicin. For example, certain derivatives related to this compound exhibited IC50 values in the range of 1.54 µM to 4.52 µM against HCT116 and MCF7 cells, while doxorubicin showed IC50 values around 7.46 µM and 4.56 µM respectively .

The anticancer effects of the compound are believed to involve multiple mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that the compound can induce apoptosis in cancer cells by altering mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at specific phases, contributing further to its antiproliferative effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against HepG2 cells with an IC50 value of 6.19 µM, indicating promising potential as a therapeutic agent .
  • Another research effort focused on molecular docking studies which suggested favorable interactions between the compound and target proteins involved in cancer progression, further supporting its role as a potential anticancer drug .

Comparative Analysis of Related Compounds

To provide a clearer understanding of its efficacy, a comparative analysis with related compounds is presented below:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
DoxorubicinHepG27.46EGFR Inhibition
Compound AHCT1161.54Apoptosis Induction
Compound BMCF74.52Cell Cycle Arrest

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O5/c1-14-26-20-8-4-16(10-19(20)24(30)28(14)17-5-2-15(25)3-6-17)27-23(29)12-31-18-7-9-21-22(11-18)33-13-32-21/h2-11H,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEGSCCJBZOBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)COC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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